molecular formula C17H22ClN3O B1254978 (+)-Metconazole CAS No. 115850-27-6

(+)-Metconazole

Cat. No. B1254978
CAS RN: 115850-27-6
M. Wt: 319.8 g/mol
InChI Key: XWPZUHJBOLQNMN-PBHICJAKSA-N
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Description

(+)-Metconazole is a fungicide that belongs to the triazole family. It is used to control various fungal diseases in crops such as wheat, barley, and rice. The chemical structure of (+)-Metconazole is C16H22ClN3O, and its molecular weight is 307.82 g/mol.

Scientific Research Applications

Growth and Yield Enhancement in Agriculture

Metconazole, a triazole with anti-gibberellin activity, has been studied for its effects on crop yield and growth. Research indicates that metconazole can positively influence the yield and lodging resistance in oilseed rape (Brassica napus), especially in the presence of negligible disease. Its application is associated with increased seeds/m2 (sink size), improved lodging resistance, and enhanced rooting. Notably, metconazole application during spring has been shown to increase root length density, potentially boosting yield in dry seasons (Berry & Spink, 2009).

Effects on Non-Target Organisms

Metconazole's toxicity to non-target organisms like Chlorella pyrenoidosa has been investigated. The presence of metconazole stereoisomers results in increased reactive oxygen species, impacting antioxidant defenses, impairing photosynthesis, altering subcellular structure, and inhibiting cell growth. This research highlights the need to consider the stereoselective effects of such pesticides on non-target organisms (Deng et al., 2019).

Environmental Behavior and Risk Assessment

Studies have been conducted on the environmental behavior of metconazole, including its dissipation and residue analysis in agricultural contexts like grape cultivation. The use of gas chromatography–tandem mass spectrometry (GC-MS/MS) facilitated the understanding of metconazole's behavior in grapes and soil, providing valuable insights for risk assessment and its safe application in agriculture (Guo et al., 2021).

Synthesis and Environmental Impact

Research has also focused on the synthesis of metconazole, emphasizing the development of green, efficient, and less toxic pesticides. A new method for synthesizing metconazole was proposed to address previous limitations like multiple steps and high costs, contributing to environmental and food supply protection (Chen et al., 2017).

Influence on Plant Growth and Harvest

The influence of metconazole on plant growth and harvest quality has been evaluated, particularly in the context of winter oilseed rape. The application of growth regulators like metconazole can significantly impact yield and seed quality, suggesting its potential for optimizing agricultural practices (Pits et al., 2008).

properties

IUPAC Name

(1R,5S)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZUHJBOLQNMN-WMLDXEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Metconazole

Synthesis routes and methods

Procedure details

A mixture of 0.22 g 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane prepared as described in Example 1 (j), 47 mg 1,2,4-triazole and 0.1 g potassium carbonate in 3 ml N-methylpyrrolidone was warmed at 50° C. for 2 hours. A further 0.1 g potassium carbonate was then added, the temperature was raised to 120° C. and the reaction continued overnight at this temperature. The reaction mixture was then partitioned between diethyl ether and water and the organic solution flashed to give 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-(1,2,4-triazol-1-yl)methylcyclopentane crystallised from petroleum as a single stereoisomer (Isomer A). The conversion yield of Isomer A, corrected for purity, was 72%. The structure of the product was established by n.m.r. spectroscopy. Purity of Isomer A was 90% and Isomer B was not detected.
Name
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( j )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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